molecular formula C11H12BNO2 B7956048 [4-(1-Cyanocyclopropyl)-2-methylphenyl]boronic acid

[4-(1-Cyanocyclopropyl)-2-methylphenyl]boronic acid

Cat. No.: B7956048
M. Wt: 201.03 g/mol
InChI Key: UXTXCBMUWRAOAQ-UHFFFAOYSA-N
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Description

[4-(1-Cyanocyclopropyl)-2-methylphenyl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanocyclopropyl and a methyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with diols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Diols and other nucleophiles can react with the boronic acid group under mild conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Boronate esters.

Scientific Research Applications

Chemistry: In organic chemistry, [4-(1-Cyanocyclopropyl)-2-methylphenyl]boronic acid is used as a reagent in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules.

Biology and Medicine: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them potential candidates for drug development. The unique structure of this compound may offer specific interactions with biological targets.

Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in catalysis and material science is also being explored.

Mechanism of Action

The mechanism of action of [4-(1-Cyanocyclopropyl)-2-methylphenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in sensing and separation technologies . The cyanocyclopropyl and methyl groups may influence the compound’s reactivity and specificity towards certain targets.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the cyanocyclopropyl and methyl groups, making it less specific in certain reactions.

    4-Methylphenylboronic acid: Similar structure but without the cyanocyclopropyl group.

    4-Cyanophenylboronic acid: Contains the cyan group but lacks the cyclopropyl and methyl groups.

Uniqueness: The presence of both the cyanocyclopropyl and methyl groups in [4-(1-Cyanocyclopropyl)-2-methylphenyl]boronic acid provides unique steric and electronic properties that can enhance its reactivity and specificity in various applications. This makes it a valuable compound for specialized synthetic and research purposes.

Properties

IUPAC Name

[4-(1-cyanocyclopropyl)-2-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO2/c1-8-6-9(11(7-13)4-5-11)2-3-10(8)12(14)15/h2-3,6,14-15H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTXCBMUWRAOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2(CC2)C#N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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